Elevated Lipophilicity (LogP) Relative to Methyl and Ethyl Sulfonyl Analogs
The 2-(propane-2-sulfonyl)acetic acid scaffold exhibits an experimental LogP of 0.975 [1], whereas the corresponding 2-(ethylsulfonyl)acetic acid ethyl ester has an experimental LogP of 1.065 and an ACD/LogP of 0.30 ; the 2-(methylsulfonyl)acetic acid ethyl ester shows an experimental LogP of 0.675 . Converting the isopropyl-substituted acid to its ethyl ester is expected to increase LogP by approximately 0.5–0.8 units based on the same transformation in homologous pairs, placing ethyl (propane-2-sulfonyl)-acetate in a significantly higher lipophilicity bracket (~1.5–1.8 predicted) . This positions the compound as the most lipophilic among the common C₂–C₃ alkylsulfonyl acetate esters, which can directly impact passive membrane permeability and organic-phase partitioning during synthesis.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated 1.5–1.8 (ethyl ester of 2-(propane-2-sulfonyl)acetic acid; LogP of parent acid: 0.975) |
| Comparator Or Baseline | Ethyl 2-(methylsulfonyl)acetate LogP 0.675 (exp.); Ethyl 2-(ethylsulfonyl)acetate LogP 1.065 (exp.) / 0.30 (ACD) |
| Quantified Difference | +0.5 to +0.8 LogP units above ethyl analog; +1.0 to +1.2 above methyl analog |
| Conditions | Predicted from acid-form experimental LogP values and homologous esterification increments; computed via ACD/Labs Percepta and experimental shake-flask methods |
Why This Matters
Higher lipophilicity translates to improved organic-solvent extractability and potentially superior passive membrane permeability in cell-based assays, making this ester the preferred choice when partitioning into non-polar environments is critical for synthesis or biological testing.
- [1] Chem960. 2-(Propane-2-sulfonyl)acetic acid (CAS 135242-40-9) – LogP: 0.97500. https://m.chem960.com/cas/135242409/ (accessed 2024). View Source
